(-)-beta-Pinene

Description

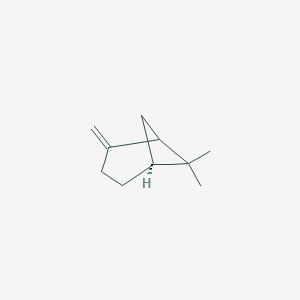

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Abundance and Sources of (-)-β-Pinene

Abstract

(-)-β-Pinene is a bicyclic monoterpene of significant industrial and ecological importance, found ubiquitously throughout the plant kingdom. As a key component of turpentine and numerous essential oils, it serves as a critical precursor for the synthesis of a wide array of fragrance compounds, pharmaceuticals, and specialty resins.[1][2] This guide provides a comprehensive technical overview of the natural abundance of (-)-β-pinene, detailing its primary botanical and microbial sources. We will explore the biosynthetic pathway responsible for its production, outline the principal methodologies for its extraction and isolation, and discuss the analytical techniques for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile natural product.

Introduction to β-Pinene

Pinene (C₁₀H₁₆) is an unsaturated bicyclic monoterpene existing as two constitutional isomers, α-pinene and β-pinene, which differ in the location of a double bond within their shared bicyclo[3.1.1]heptane framework.[3][4] β-Pinene, specifically, features an exocyclic double bond. Like many terpenes, it is chiral and exists in nature as two enantiomers: (+)-β-pinene and (-)-β-pinene.[5][6] This guide focuses on the levorotatory isomer, (-)-β-pinene, which is often the more abundant enantiomer in many natural sources, particularly coniferous resins.[7][8]

With its characteristic fresh, woody, and pine-like aroma, β-pinene is a cornerstone of the flavor and fragrance industries.[9][10] Beyond its sensory properties, it is a valuable chemical intermediate. For instance, pyrolysis of β-pinene yields myrcene, a key precursor for the production of other aroma chemicals like geraniol, nerol, and linalool.[9][11] Furthermore, its reaction with formaldehyde produces nopol, which can be acetylated to nopyl acetate, another valuable fragrance material.[3][9] Its natural origin and versatile chemistry ensure its continued relevance across a spectrum of manufacturing and research applications.[1]

Natural Sources and Abundance

(-)-β-Pinene is one of the most abundant compounds released by forest trees and is widely distributed in the essential oils of numerous plants.[11] Its concentration can vary significantly based on the species, geographical location, season, and the specific part of the plant being analyzed.[12][13]

The Plant Kingdom: A Primary Reservoir

The most prolific sources of β-pinene are conifers, where it is a major constituent of the oleoresin that serves as a chemical defense against herbivores and pathogens.[14]

-

Conifers (Pinaceae family): This family is the most significant natural source. Turpentine, obtained from the distillation of pine resin, is composed primarily of α- and β-pinene.[5][15] Chiral gas chromatography analysis has revealed that while the enantiomeric ratios of α-pinene can be variable, (-)-β-pinene consistently predominates in the essential oils of many Pinus species.[7][8]

-

Citrus Fruits (Rutaceae family): The essential oils extracted from the peels of lemon, sweet orange, and bergamot contain notable amounts of β-pinene.[9][16]

-

Herbs (Lamiaceae family): Many common culinary herbs are rich in β-pinene, contributing to their complex aromatic profiles. These include rosemary (Rosmarinus officinalis), sage (Salvia officinalis), basil (Ocimum basilicum), and dill.[10][16][17]

-

Spices: Spices such as black pepper (Piper nigrum), cumin (Cuminum cyminum), nutmeg (Myristica fragrans), and fennel seeds also serve as important sources.[9][11][16]

-

Other Botanical Sources: β-Pinene is also found in hops (Humulus lupulus), cannabis (Cannabis sativa), and galbanum.[9][11]

Microbial Production

While plants are the primary source, some microorganisms, including certain species of fungi (Aspergillus spp.) and bacteria (Pseudomonas spp.), have demonstrated the ability to produce pinenes through biotransformation, highlighting potential avenues for microbial synthesis.[18]

Quantitative Data on β-Pinene Abundance

The following table summarizes the concentration of β-pinene found in the essential oils of various representative plant species. It is critical to note the high degree of variability reported in the literature.

| Plant Species | Plant Part | β-Pinene Concentration (%) | Reference(s) |

| Pinus ponderosa (Ponderosa Pine) | Needles/Leaves | 21.5 – 55.3% | [7] |

| Pinus flexilis (Limber Pine) | Needles/Leaves | 21.9% | [7] |

| Pinus pinaster (Maritime Pine) | Essential Oil | Highly variable (up to 99% of total variability) | [19] |

| Pinus elliottii (Slash Pine) | Dry Leaves | 30.06% (Major Component) | [20] |

| Cuminum cyminum (Cumin) | Seeds | Significant component | [11][16] |

| Rosmarinus officinalis (Rosemary) | Leaves | Abundant component | [10][17] |

| Piper nigrum (Black Pepper) | Fruit | Significant component | [9][11] |

Table 1: Representative concentrations of β-pinene in essential oils from various botanical sources.

Biosynthesis of (-)-β-Pinene

The biosynthesis of all terpenes, including β-pinene, originates from the five-carbon precursors isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][14] In conifers, the primary route for generating these precursors for monoterpene synthesis is the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids.[14]

The pathway proceeds through three critical enzymatic steps:

-

Geranyl Diphosphate (GPP) Synthesis: A prenyltransferase enzyme, geranyl diphosphate synthase (GPPS), catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction forms the C10 intermediate, geranyl diphosphate (GPP).[14]

-

Cyclization by Pinene Synthase: GPP serves as the substrate for a class of enzymes known as monoterpene synthases. Specifically, a pinene synthase (PS) catalyzes the complex cyclization of GPP. This involves the formation of a linaloyl pyrophosphate intermediate, followed by cyclization to a pinane cation intermediate.[3][21]

-

Deprotonation to Form β-Pinene: The final product is determined by the specific proton that is eliminated from the carbocation intermediate. The loss of a proton from one of the methyl groups results in the formation of the exocyclic double bond characteristic of β-pinene.[3] In contrast, the loss of a proton from the adjacent methylene group leads to the formation of the endocyclic double bond of α-pinene, which is often the thermodynamically favored product.[3]

The stereochemistry of the final product, i.e., the formation of (-)-β-pinene versus (+)-β-pinene, is strictly controlled by the specific pinene synthase enzyme involved.

Caption: Biosynthetic pathway of (-)-β-Pinene from the MEP pathway.

Extraction, Isolation, and Analysis

Extraction and Isolation Protocols

The industrial production of β-pinene relies heavily on the fractional distillation of crude sulfate turpentine (CST), a byproduct of the wood pulp industry.[15][22] For laboratory and research purposes, hydrodistillation is a standard method for extracting the essential oil from the raw plant material, which can then be further purified.

Protocol 1: Hydrodistillation of Essential Oil from Plant Material

-

Preparation: Collect fresh or dried plant material (e.g., pine needles, citrus peels, rosemary leaves). Reduce the particle size by grinding or chopping to increase surface area.

-

Apparatus Setup: Place the prepared plant material into a round-bottom flask with distilled water. Set up a Clevenger-type apparatus for hydrodistillation.

-

Distillation: Heat the flask to boil the water. The steam will pass through the plant material, volatilizing the essential oils.

-

Condensation & Separation: The steam and oil vapor mixture is passed through a condenser. The condensed liquid collects in the separator, where the less dense essential oil phase separates from the aqueous phase.

-

Collection: Carefully collect the upper oil layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the essential oil in a sealed, dark vial at low temperature to prevent oxidation.[7]

Protocol 2: Fractional Distillation for β-Pinene Purification

-

Apparatus Setup: The crude essential oil or turpentine is placed in a distillation flask connected to a fractionating column (e.g., Vigreux or packed column).

-

Heating: The flask is heated gradually using a heating mantle.

-

Separation: Components will vaporize according to their boiling points (β-pinene: ~165-167°C).[11] The component with the lower boiling point will rise higher in the column.

-

Condensation & Collection: As the vapor corresponding to a specific boiling point reaches the top of the column, it passes into the condenser and is collected as a purified fraction. Fractions are collected at different temperature ranges to isolate β-pinene from α-pinene and other terpenes.[9]

Caption: General workflow for extraction and analysis of (-)-β-Pinene.

Quantitative Analysis Techniques

The accurate identification and quantification of β-pinene within a complex mixture like an essential oil require robust analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile compounds. GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase. The mass spectrometer then fragments each component, creating a unique mass spectrum or "fingerprint" that allows for definitive identification by comparison to spectral libraries (e.g., NIST).[14]

-

Chiral Gas Chromatography: To resolve and quantify the individual enantiomers, (+)-β-pinene and (-)-β-pinene, a chiral stationary phase is required. This technique is essential for determining the enantiomeric excess (e.e.) and confirming the stereochemical profile of a natural sample.[7]

-

FT-Raman Spectroscopy: This technique has been successfully applied for the rapid, non-destructive quantitative analysis of pinenes in oils, offering an alternative to chromatographic methods.[23]

Conclusion

(-)-β-Pinene is a naturally abundant bicyclic monoterpene with a significant presence in the plant kingdom, most notably in the oleoresin of coniferous trees. Its biosynthesis via the MEP pathway and subsequent cyclization by stereospecific pinene synthases is a well-understood process central to plant chemical ecology. Established industrial methods, primarily fractional distillation of turpentine, provide a reliable supply for its widespread use in the fragrance, flavor, and chemical synthesis industries. The continued exploration of its diverse botanical sources, coupled with robust analytical methodologies, enables researchers and developers to harness the full potential of this valuable and versatile natural compound.

References

- ScenTree. (n.d.). Beta-pinene (CAS N° 127-91-3).

- BenchChem. (2025). An In-depth Technical Guide to the Beta-Pinene Biosynthesis Pathway in Pinus Species.

- Odyssey Organics. (n.d.). Exploring the Industrial Applications of Beta-Pinene: From Flavors to Resins.

- Satyal, P., Jones, T. H., Lopez, E. M., McFeeters, R. L., & Setzer, W. N. (2022). Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species. Plants (Basel, Switzerland), 11(17), 2301. [Link]

- Guchu, B. G., Machocho, A. K., & Chhabra, S. C. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(19), 11849-11874. [Link]

- American Chemical Society. (2023). β-Pinene.

- Wikipedia. (n.d.). β-Pinene.

- Gambliel, H., & Croteau, R. (1982). Biosynthesis of (+/-)-alpha-pinene and (-)-beta-pinene from geranyl pyrophosphate by a soluble enzyme system from sage (Salvia officinalis). The Journal of Biological Chemistry, 257(5), 2335-2342. [Link]

- NaturalNews.com. (2025). Discover Beta-pinene: The fragrant compound in pine trees with many health-supporting properties.

- Pharmabinoid. (n.d.). Beta-Pinene: Benefits, Uses, and Aromatic Properties Explained.

- Consolidated Chemical. (n.d.). Beta-Pinene (Natural) – High-Purity Aroma Compound.

- Martins, C., et al. (2016). Biological Activities of α-Pinene and β-Pinene Enantiomers. Molecules, 21(11), 1473. [Link]

- A. B. Enterprises. (n.d.). Beta Pinene.

- MDPI. (2022). Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge.

- Orav, A., et al. (2021). Dynamics of Isomeric and Enantiomeric Fractions of Pinene in Essential Oil of Picea abies Annual Needles during Growing Season. Plants, 10(4), 729. [Link]

- Wikipedia. (n.d.). Pinene.

- Sarria, S., et al. (2014). Microbial Synthesis of Pinene. ACS Synthetic Biology, 3(7), 466-475. [Link]

- Pine Chemicals. (2024). What is Beta Pinene and its benefits in daily routine?.

- ResearchGate. (n.d.). Concentrations of (A) (−) and (+) β-pinene and (B) (−) and (+) limonene in natural jack pine stands.

- ResearchGate. (n.d.). Chemical structures of the two enantiomers: (−)-α-pinene (1) and....

- Salehi, B., et al. (2019).

- Business Research Insights. (n.d.). Beta Pinene Market Size, Share & Trends.

- ChemCeed. (n.d.). Understanding (+)-Beta-Pinene: Properties, Applications, and Sourcing Tips.

- ResearchGate. (n.d.). Pinus pinaster essential oil compounds with variability ≥ 90%.

- dspace.unimap.edu.my. (n.d.). Extraction of essential oil α-pinene and β-pinene found in spearmint leaves.

- ResearchGate. (2003). Quantitative analysis of α-pinene and β-myrcene in mastic gum oil using FT-Raman spectroscopy.

- ResearchGate. (2023). Extraction and characterization of essential oils from fresh and dry leaves of Pinus elliottii.

Sources

- 1. nbinno.com [nbinno.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 4. Alpha & Beta Pinene | Uses & Synthesis | Study.com [study.com]

- 5. acs.org [acs.org]

- 6. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - Beta-pinene (CAS N° 127-91-3) [scentree.co]

- 10. pharmabinoid.eu [pharmabinoid.eu]

- 11. β-Pinene - Wikipedia [en.wikipedia.org]

- 12. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. betapinene.com [betapinene.com]

- 16. Discover Beta-pinene: The fragrant compound in pine trees with many health-supporting properties â NaturalNews.com [naturalnews.com]

- 17. What is Beta Pinene and its benefits in daily routine? | Pine Industry Blog [pinechemicalsasia.com]

- 18. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pinene - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Foreword: The Imperative of Stereochemistry in Natural Product Research

An In-depth Technical Guide to the Biological Activities of (-)-β-Pinene

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different biological activities due to the stereospecific nature of their interactions with biological targets like enzymes and receptors. β-Pinene, a bicyclic monoterpene abundant in the essential oils of many plants, including pine species, is a classic example of this principle. It exists as two enantiomers: (+)-β-pinene and (-)-β-pinene.[1] While structurally similar, a failure to distinguish between these enantiomers in research leads to ambiguous and often irreproducible results. This guide is dedicated to meticulously dissecting the known biological activities of the specific enantiomer, (-)-β-pinene, providing researchers, scientists, and drug development professionals with a clear, technically grounded understanding. We will explore what is known, what is often misattributed, and where critical knowledge gaps remain, thereby charting a course for future, more precise investigation.

Antimicrobial Activity: A Case of Enantioselective Inactivity

A significant body of research has been dedicated to the antimicrobial properties of pinenes. However, this is the area where the distinction between enantiomers is most critical and well-documented. The available evidence strongly indicates that the antimicrobial and antifungal activity attributed to β-pinene resides almost exclusively in the (+)-enantiomer.

Causality Behind the Inactivity of (-)-β-Pinene

The primary mechanism for the antimicrobial action of monoterpenes involves the disruption of microbial cell membrane integrity and function. It is hypothesized that the specific spatial arrangement of the (+)-β-pinene molecule allows for a more effective intercalation into the lipid bilayer of fungal and bacterial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The stereochemistry of (-)-β-pinene appears to sterically hinder this crucial interaction, rendering it largely inactive against a range of tested pathogens.

Quantitative Data: Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes comparative MIC data, clearly demonstrating the disparity in antimicrobial efficacy between the β-pinene enantiomers.

| Microorganism | Strain | (+)-β-Pinene MIC (µg/mL) | (-)-β-Pinene MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 234 | >20,000 | [1] |

| Cryptococcus neoformans | T1-444 | 117 | >20,000 | [1] |

| Rhizopus oryzae | UCP1506 | 468 | >20,000 | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | BMB9393 | 4,150 | >20,000 | [1] |

Interpretation: The data unequivocally shows that while (+)-β-pinene has measurable inhibitory effects, (-)-β-pinene is inactive at concentrations up to 20,000 µg/mL, a level that is not therapeutically relevant.[1][2][3] This finding is a critical self-validating check for any research on this topic; studies reporting significant antimicrobial activity for a generic "β-pinene" are likely using a mixture rich in the (+)-enantiomer or have not properly characterized their starting material.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol provides a standardized method for assessing the antimicrobial susceptibility of essential oil components.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (-)-β-pinene against a target microorganism.

Materials:

-

(-)-β-pinene

-

Target microorganism (e.g., Candida albicans ATCC 10231)

-

Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Solvent for (-)-β-pinene (e.g., Dimethyl sulfoxide - DMSO)

-

Positive control (e.g., Amphotericin B for fungi, Ciprofloxacin for bacteria)

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard. This corresponds to a specific cell density.

-

Prepare Compound Dilutions: Create a stock solution of (-)-β-pinene in DMSO. Perform a serial two-fold dilution in the appropriate broth medium directly in the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the microorganism (typically ≤1%).

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions.

-

Controls: Include a positive control (broth with microorganism and a known antimicrobial agent), a negative control (broth with microorganism and solvent, but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Anti-Inflammatory Activity: Unraveling the Potential

Inflammation is a complex biological response, and several studies have indicated that β-pinene possesses anti-inflammatory properties.[4][5][6] However, a significant limitation in the existing literature is the frequent failure to specify which enantiomer was used. This ambiguity makes it difficult to definitively attribute anti-inflammatory effects to (-)-β-pinene alone.

Proposed Mechanism of Action: Inhibition of the NF-κB Pathway

The prevailing hypothesis for β-pinene's anti-inflammatory action is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an inflammatory state, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate transcription of inflammatory genes. It is proposed that β-pinene may interfere with this cascade, possibly by inhibiting IκB phosphorylation, thus keeping NF-κB sequestered in the cytoplasm and dampening the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB pathway by β-pinene.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This assay provides a rapid and straightforward initial screening for anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.

Objective: To evaluate the ability of (-)-β-pinene to inhibit heat-induced denaturation of egg albumin.

Materials:

-

(-)-β-pinene

-

Fresh hen's egg albumin (or bovine serum albumin)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Diclofenac sodium (standard drug)

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: For each concentration to be tested, mix 2.0 mL of the (-)-β-pinene sample (at various concentrations), 0.2 mL of egg albumin (1-2% solution), and 2.8 mL of PBS.[7]

-

Prepare Control and Standard:

-

Control: Mix 2.0 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.

-

Standard: Prepare a similar mixture using Diclofenac sodium at various concentrations instead of the test sample.

-

-

Incubation: Incubate all mixtures at 37°C for 15-20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at a controlled temperature (e.g., 51-70°C) for 5 minutes.[8]

-

Cooling & Measurement: After cooling the solutions to room temperature, measure the absorbance (turbidity) of each solution at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Neuropharmacological Activities: An Area Requiring Enantiomeric Scrutiny

The effects of pinenes on the central nervous system, including anticonvulsant and anxiolytic activities, are of significant interest. Again, the literature is hampered by a lack of enantiomer-specific studies.

Anticonvulsant Activity

Studies using the pentylenetetrazole (PTZ)-induced convulsion model in mice have shown that β-pinene can decrease the intensity of seizures.[1][9] PTZ is a GABA-A receptor antagonist, and its ability to induce seizures makes this model particularly useful for screening compounds that may enhance GABAergic inhibition.[10][11] One study suggested that the anticonvulsant action of β-pinene (enantiomer not specified) might be related to a reduction in hippocampal nitrite levels and striatal dopamine and norepinephrine content.[1][9]

Causality and Research Gap: The proposed mechanism involves the modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[12] It is plausible that one or both β-pinene enantiomers could act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and thus raising the seizure threshold. However, without enantiomer-specific studies, it is impossible to know if (-)-β-pinene contributes to this effect, or if the activity resides solely with the (+)-enantiomer or requires a racemic mixture.

Experimental Protocol: PTZ-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant effect of (-)-β-pinene on seizures induced by pentylenetetrazole.

Materials:

-

Male Swiss mice (or other appropriate strain)

-

(-)-β-pinene

-

Vehicle (e.g., Tween 80 in saline)

-

Pentylenetetrazole (PTZ)

-

Positive control (e.g., Diazepam)

-

Observation chamber

-

Stopwatch

Procedure:

-

Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

-

Animal Grouping: Randomly divide animals into groups (typically 8-12 animals per group): Vehicle Control, Positive Control (Diazepam), and Test Groups (different doses of (-)-β-pinene).

-

Compound Administration: Administer the vehicle, Diazepam, or (-)-β-pinene orally (p.o.) or intraperitoneally (i.p.).

-

Latency Period: Wait for the appropriate time for the compound to be absorbed (e.g., 30-60 minutes).

-

Seizure Induction: Administer a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p.).[10][13]

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency (time to onset) of the first myoclonic jerk and the first generalized tonic-clonic seizure. Seizure severity can also be scored using a revised Racine scale.[14]

-

Data Analysis: Compare the seizure latency and severity scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Anxiolytic Activity

The anxiolytic potential of compounds is often assessed using the elevated plus maze (EPM) test.[15][16] This model is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[17][18] An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. While pinenes have been investigated for anxiolytic properties, specific data for (-)-β-pinene is scarce.

Experimental Protocol: Elevated Plus Maze (EPM) Test

Objective: To evaluate the anxiolytic-like effects of (-)-β-pinene in mice.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated off the ground).[17]

-

Video tracking software (e.g., ANY-maze) or manual observation setup.

-

Male mice.

-

(-)-β-pinene, vehicle, and a positive control (e.g., Diazepam).

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 45-60 minutes before the test begins.[15][18]

-

Compound Administration: Administer the test compound, vehicle, or positive control at a set time before the test (e.g., 30 minutes prior).

-

Test Initiation: Place a mouse in the center of the maze, facing one of the closed arms.[15]

-

Exploration Period: Allow the animal to freely explore the maze for a 5-minute session.[16][19] The experimenter should be out of the animal's sight.

-

Data Recording: Using video tracking software, record key parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Maze Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to remove olfactory cues.[16][18]

-

Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle control group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. plantarchives.org [plantarchives.org]

- 9. Comparative study of alpha- and beta-pinene effect on PTZ-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. research.rug.nl [research.rug.nl]

- 15. Elevated plus maze protocol [protocols.io]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. protocols.io [protocols.io]

An In-depth Technical Guide to the Biosynthesis of (-)-β-Pinene in Coniferous Trees

Abstract

(-)-β-Pinene is a bicyclic monoterpene that serves as a cornerstone of coniferous defense mechanisms and a valuable precursor for the chemical and pharmaceutical industries.[1] Its chirality and structural complexity make biological production the preferred method for obtaining this specific enantiomer.[2][3] This technical guide provides a comprehensive exploration of the (-)-β-pinene biosynthetic pathway in conifers, beginning with primary metabolism and culminating in the stereospecific cyclization of a universal C10 precursor. We will dissect the enzymatic machinery, elucidate the underlying regulatory principles, and provide detailed, field-proven experimental protocols for the study and characterization of this pathway. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate, and potentially engineer, the production of this significant natural product.

Introduction: The Ecological and Commercial Significance of (-)-β-Pinene

Conifers produce a complex mixture of volatile and non-volatile compounds known as oleoresin, which acts as a primary defense against herbivores and pathogens.[4][5][6] A major volatile constituent of this resin is β-pinene, a monoterpene renowned for its role in plant defense and its applications in fragrances, flavors, and as a starting material for synthesizing other valuable chemicals.[1][7] The biological activity is often enantiomer-specific, making the biosynthesis of the levorotatory isomer, (-)-β-pinene, a topic of significant scientific and commercial interest. Understanding its synthesis in nature is paramount for leveraging this pathway in metabolic engineering and synthetic biology applications.[8][9][10]

The Core Biosynthetic Route to (-)-β-Pinene

The synthesis of all terpenes, including (-)-β-pinene, originates from the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In coniferous trees, the synthesis of monoterpenes is spatially segregated within the plastids and relies exclusively on the Methylerythritol 4-Phosphate (MEP) pathway for the production of these C5 precursors.[1][11][12]

Precursor Generation: The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, proceeding through seven enzymatic steps to yield both IPP and DMAPP.[11][13] This pathway is distinct from the mevalonate (MVA) pathway, which operates in the cytosol and is primarily responsible for producing precursors for sesquiterpenes and triterpenes.[11][12][14] The localization of the MEP pathway within the plastids directly feeds the pool of precursors for monoterpene synthases, which are also targeted to this organelle.[3][15]

Formation of the Acyclic C10 Precursor: Geranyl Diphosphate (GPP)

The first committed step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS), a prenyltransferase enzyme, to form the C10 intermediate, geranyl diphosphate (GPP).[1][16] GPP is the universal, linear precursor for all monoterpenes.

The Definitive Step: Stereospecific Cyclization by (-)-β-Pinene Synthase

The final and most intricate step is the conversion of the achiral GPP into the chiral, bicyclic structure of (-)-β-pinene. This complex cyclization is catalyzed by a specific monoterpene synthase known as (-)-β-pinene synthase (EC 4.2.3.120).[17][18] The enzyme facilitates the ionization of GPP to a geranyl cation, followed by a series of intramolecular cyclizations and rearrangements. The precise folding of the substrate within the enzyme's active site dictates the stereochemical outcome, guiding the carbocationic intermediate through a specific conformational path that culminates in the deprotonation to form the (-)-β-pinene product.[19] It is noteworthy that a single terpene synthase can sometimes produce multiple products; however, dedicated (-)-β-pinene synthases exhibit high fidelity for this specific isomer.[17][20]

Experimental Methodologies: A Practical Guide

Investigating the biosynthesis of (-)-β-pinene requires a multi-faceted approach, combining analytical chemistry with molecular biology and biochemistry. The following protocols provide robust, validated workflows for key experimental objectives.

Protocol 1: Extraction and Quantification of Monoterpenes from Conifer Tissue

This protocol details the extraction of volatile monoterpenes from needle or bark tissue and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: Solvent extraction is a classic and effective method for isolating lipophilic compounds like terpenes.[21][22] GC-MS is the gold standard for separating and identifying volatile compounds due to its high resolution and ability to provide structural information through mass spectra.[23] An internal standard is critical for accurate quantification by correcting for variations in extraction efficiency and injection volume.

-

Methodology:

-

Sample Preparation: Flash-freeze approximately 100-200 mg of fresh conifer tissue (e.g., needles, phloem) in liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

-

Extraction: Immediately transfer the powdered tissue to a 2 mL glass vial. Add 1.5 mL of a suitable organic solvent (e.g., pentane or hexane) containing a known concentration of an internal standard (e.g., isobutylbenzene or n-dodecane, at 10 µg/mL).

-

Incubation: Vortex the mixture vigorously for 30 seconds. Incubate on a shaker at room temperature for 1-2 hours in the dark to prevent degradation of light-sensitive compounds.

-

Clarification: Centrifuge the vial at 3,000 x g for 10 minutes to pellet the tissue debris.

-

Sample Analysis: Carefully transfer the supernatant to a new GC vial. Inject 1 µL of the extract into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Data Analysis: Identify (-)-β-pinene by comparing its retention time and mass spectrum with that of an authentic chemical standard.[1] Quantify the compound by comparing the peak area of (-)-β-pinene to the peak area of the internal standard.[1]

-

Protocol 2: Heterologous Expression and Characterization of a Pinene Synthase

This workflow describes the cloning of a candidate pinene synthase gene, its expression in a microbial host, and the functional verification of its enzymatic activity.

-

Rationale: Terpene synthases are often low-abundance proteins in plants, making their direct purification challenging.[15] Heterologous expression in hosts like E. coli allows for the production of large quantities of pure, active enzyme for detailed characterization.[15][24] This is a crucial step to definitively link a gene to its function.

-

Methodology:

-

Gene Cloning: Isolate total RNA from conifer tissue known to produce β-pinene. Synthesize cDNA using reverse transcriptase. Amplify the full-length coding sequence of the putative pinene synthase gene using PCR with gene-specific primers. Clone the PCR product into a suitable E. coli expression vector (e.g., pET or pGEX series).

-

Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow a liquid culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). Incubate for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

-

Functional Assay: Perform an in vitro enzyme assay as described in Protocol 3 to confirm that the purified protein converts GPP into (-)-β-pinene.

-

Protocol 3: In Vitro Enzyme Assay for (-)-β-Pinene Synthase Activity

This assay measures the activity and product profile of a purified pinene synthase enzyme.

-

Rationale: This controlled in vitro system allows for the determination of kinetic parameters (e.g., Km, kcat) and confirms the specific products generated by the enzyme from its substrate, GPP. A solvent overlay is essential to trap the volatile terpene products, which would otherwise escape from the aqueous reaction mixture.[1]

-

Methodology:

-

Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT)

-

Divalent Cations (e.g., 10 mM MgCl₂, 0.5 mM MnCl₂)

-

Substrate: 50 µM Geranyl Diphosphate (GPP)

-

Purified Enzyme: 1-5 µg of the recombinant pinene synthase

-

-

Volatile Trapping: Carefully overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., pentane or hexane). This layer will capture the volatile products as they are formed.

-

Incubation: Seal the vial and incubate at 30°C for 1-2 hours.

-

Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This disrupts the enzyme and simultaneously extracts the products into the organic layer. Centrifuge briefly to separate the phases.

-

Analysis: Transfer the upper organic layer to a GC vial for analysis by GC-MS as described in Protocol 1. A control reaction without the enzyme should be run in parallel to ensure that no products are formed abiotically.

-

Quantitative Data Summary

The kinetic properties of enzymes are essential for understanding their efficiency and for efforts in metabolic modeling and engineering. While specific values can vary between species and experimental conditions, the following table provides representative data for monoterpene synthases from Pinus species.

| Enzyme | Species | Substrate | K_m (µM) | k_cat (s⁻¹) | Major Products |

| (+)-α-Pinene Synthase | Pinus taeda | GPP | ~4.5 | ~0.25 | (+)-α-Pinene |

| (-)-Pinene Synthase | Pinus taeda | GPP | ~2.9 | ~0.18 | (-)-α-Pinene, (-)-β-Pinene |

| (-)-β-Phellandrene Synthase | Pinus contorta | GPP | ~1.2 | ~0.05 | (-)-β-Phellandrene |

| (Data are illustrative and compiled from typical values reported in the literature for conifer monoterpene synthases.[1]) |

Conclusion and Future Perspectives

The biosynthesis of (-)-β-pinene in conifers is a highly regulated and compartmentalized process, culminating in a stereospecific cyclization reaction catalyzed by a dedicated terpene synthase.[1] The methodologies outlined in this guide provide a robust framework for dissecting this pathway, from identifying the responsible genes to quantifying the final metabolic products.

Future research will likely focus on several key areas. Firstly, elucidating the transcriptional and post-translational regulation of pinene synthases will provide deeper insights into how conifers modulate oleoresin production in response to environmental cues and pest attacks.[25] Secondly, the principles of stereochemical control by these enzymes are not fully understood; further structural biology and computational modeling studies will be invaluable. Finally, this foundational knowledge is critical for metabolic engineering efforts, where the goal is to transfer and optimize the production of (-)-β-pinene and other high-value terpenoids in microbial or plant-based chassis for industrial applications.[10][16][26]

References

- An In-depth Technical Guide to the Beta-Pinene Biosynthesis Pathway in Pinus Species - Benchchem. (Source URL not available)

- Metabolic engineering of Deinococcus radiodurans for pinene production from glycerol. (2021). Microbial Cell Factories. [Link]

- Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. (2016). Chemical Reviews. [Link]

- Stable heterologous expression of biologically active terpenoids in green plant cells. (2017). Phytochemistry Reviews. [Link]

- Stable heterologous expression of biologically active terpenoids in green plant cells. (2017). Phytochemistry Reviews. [Link]

- Methylerythritol 4-phosphate (MEP) pathway metabolic regulation. (2014).

- Methyl erythritol 4-phosphate (MEP) pathway metabolic regulation. (2014).

- Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene. (2016). Biotechnology for Biofuels. [Link]

- B-pinene synthesis in synechococcus sp.

- Methylerythritol phosphate (MEP) and mevalonate (MVA) biosynthetic pathways in plants. (2021).

- Microbial Synthesis of Pinene. (2014). ACS Synthetic Biology. [Link]

- (-)-beta-pinene synthase - Wikipedia. (Source URL not available)

- Non-mevalonate pathway - Wikipedia. (Source URL not available)

- Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering. (2019). Frontiers in Microbiology. [Link]

- Plant terpenoid synthases: Molecular biology and phylogenetic analysis. (1999).

- Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance. (2016). Frontiers in Plant Science. [Link]

- Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. (2016). Journal of Experimental Botany. [Link]

- Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012). Protocol Exchange. [Link]

- Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. (2014). The Journal of Antibiotics. [Link]

- Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012). Scite.ai. [Link]

- Quantitative variation in monoterpenes in four species of conifers. (2012).

- EC 4.2.3.120 - this compound synthase. (Source URL not available)

- In vitro enzyme assays, compound extraction. (2020). Bio-protocol. [Link]

- This compound synthase · marts_E00079 - MARTS-DB. (Source URL not available)

- Isotopically sensitive branching in the formation of cyclic monoterpenes: proof that (-)-.alpha.-pinene and (-)-.beta.

- Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression. (2002). Plant Physiology. [Link]

- Chemometric analysis of monoterpenes and sesquiterpenes of conifers. (2023). Frontiers in Plant Science. [Link]

- Chemometric analysis of monoterpenes and sesquiterpenes of conifers. (2023). Frontiers in Plant Science. [Link]

- Analysis of Monoterpenes and Monoterpenoids. (2020).

- Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase. (2019). Methods in Enzymology. [Link]

- Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012).

- Volatile constituents in conifers and conifer-related wood-decaying fungi. (2000). DiVA portal. [Link]

- Analysis of monoterpenes and monoterpenoids. (2020). FIU Discovery. [Link]

- Changes in the Abundance of Monoterpenes from Breathable Air of a Mediterranean Conifer Forest: When Is the Best Time for a Human Healthy Leisure Activity?. (2021). Forests. [Link]

- Monoterpene Synthase Genes and Monoterpene Profiles in Pinus nigra subsp. laricio. (2022). International Journal of Molecular Sciences. [Link]

- The variability of terpenes in conifers under developmental and environmental stimuli. (2020). Tree Physiology. [Link]

- A High-Throughput Colorimetric Screening Assay for Terpene Synthase Activity Based on Substrate Consumption. (2014). PLoS ONE. [Link]

- The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. (2022). RSC Advances. [Link]

- The Potential Production of the Bioactive Compound Pinene Using Whey Permeate. (2020).

- Predictive Engineering of Class I Terpene Synthases Using Experimental and Computational Approaches. (2021). ChemBioChem. [Link]

- Defensive resin biosynthesis in conifers. (2004).

- β-Pinene. (2023). American Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemometric analysis of monoterpenes and sesquiterpenes of conifers [frontiersin.org]

- 5. Chemometric analysis of monoterpenes and sesquiterpenes of conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. Metabolic engineering of Deinococcus radiodurans for pinene production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. B-pinene synthesis in synechococcus sp. pcc 7002 cyanobacteria: metabolic engineering for high-density biofuel applications [minds.wisconsin.edu]

- 10. Enhancing Production of Pinene in Escherichia coli by Using a Combination of Tolerance, Evolution, and Modular Co-culture Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]

- 18. EC 4.2.3.120 - this compound synthase. [ebi.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cloning and Functional Characterization of a β-Pinene Synthase from Artemisia annua That Shows a Circadian Pattern of Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 22. scite.ai [scite.ai]

- 23. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Introduction: The Significance of a Bicyclic Monoterpene

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-β-Pinene

Authored for Researchers, Scientists, and Drug Development Professionals

(-)-β-Pinene, a bicyclic monoterpene, is a prominent volatile organic compound found throughout the plant kingdom.[1][2] As one of the two major isomers of pinene, it is a key component of turpentine and the essential oils of many conifers, notably those of the Pinus genus.[3][4][5][6][7] Its characteristic woody, pine-like aroma has made it a staple in the fragrance industry.[4][8][9] However, for the scientific community, its true value lies in its versatile chemical structure. The strained four-membered ring and the reactive exocyclic double bond make (-)-β-pinene a valuable chiral starting material for the synthesis of other terpenes and complex molecules.[10][11] Furthermore, a growing body of research highlights its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, positioning it as a compound of significant interest for drug discovery and development.[5][12][13][14]

This guide provides a comprehensive overview of the core chemical and physical properties of (-)-β-Pinene, offering field-proven insights and practical methodologies essential for its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. (-)-β-Pinene is systematically identified by several key descriptors. Its specific stereochemistry is crucial, as the biological activity of chiral molecules can be highly dependent on their spatial arrangement.

-

IUPAC Name: (1S,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane[15]

-

Synonyms: (1S)-(-)-β-Pinene, (-)-Nopinene, (1S,5S)-2(10)-Pinene[14][16]

Caption: Chemical structure of (-)-β-Pinene.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior under various conditions and are critical for designing experiments, purification processes, and formulation strategies.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [8][9][19] |

| Odor | Dry, woody, pine-like, resinous | [4][8][17][18] |

| Boiling Point | 165-167 °C (at 760 mmHg) | [16][18][20] |

| Melting Point | -61 °C | [9][16] |

| Density | 0.866 g/mL (at 25 °C) | [16] |

| Refractive Index (n²⁰/D) | ~1.478 | [16] |

| Optical Activity ([α]²⁵/D) | -19.0° to -23.0° (neat) | [16][19] |

| Vapor Pressure | ~2 mmHg (at 20 °C) | [16] |

| Flash Point | 35-39 °C (95-102.2 °F) | [9][16] |

Spectroscopic Profile for Structural Elucidation

For any researcher working with (-)-β-Pinene, spectroscopic analysis is indispensable for confirming its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands corresponding to its functional groups. Expect to see C-H stretching vibrations for the alkane backbone just below 3000 cm⁻¹, and a distinct peak around 1640-1650 cm⁻¹ for the C=C stretching of the exocyclic double bond. A sharp band near 885-890 cm⁻¹ is also characteristic of the =CH₂ bending vibration.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of the exocyclic methylene group as two distinct singlets or narrow doublets around 4.7 ppm. The two geminal methyl groups on the cyclobutane ring will appear as sharp singlets, typically between 0.8 and 1.3 ppm. The remaining aliphatic and bridgehead protons will produce complex multiplets in the 1.5-2.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum provides a clear fingerprint with 10 distinct signals. The quaternary carbons of the double bond and the gem-dimethyl bridge will be prominent. The exocyclic =CH₂ carbon will resonate around 106 ppm, while the quaternary C=C carbon will be near 150 ppm.[20]

-

-

Mass Spectrometry (MS): Under electron impact (EI) ionization, (-)-β-Pinene will show a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is complex, but a prominent peak at m/z 93, resulting from a characteristic retro-Diels-Alder fragmentation of the cyclohexene ring, is a key diagnostic feature.

Solubility, Handling, and Storage

Proper handling and storage are paramount for maintaining the integrity of (-)-β-Pinene and ensuring laboratory safety. Its poor aqueous solubility presents a significant challenge for biological assays, requiring specific formulation strategies.

-

Solubility Profile: (-)-β-Pinene is a non-polar, hydrophobic molecule. It is practically insoluble in water but exhibits high solubility in most organic solvents, including ethanol, ether, chloroform, benzene, and acetone.[8][17][18][21]

-

Storage Conditions: Due to its volatility and susceptibility to oxidation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[19] It is a flammable liquid and must be kept in a cool, well-ventilated area away from heat, sparks, and open flames.[16][22] Refrigeration (2-8°C) is recommended for long-term storage.[20]

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][22] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[19]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of (-)-β-Pinene is dominated by its strained bicyclic system and the exocyclic double bond, making it a versatile precursor in organic synthesis.

-